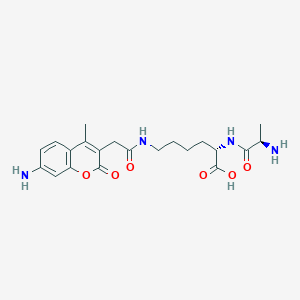
D-Ala-Lys-AMCA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ala-Lys-AMCA, also known as D-Alanine-Lysine-7-amino-4-methylcoumarin-3-acetic acid, is a fluorescent dipeptide. It is a known substrate of proton-coupled oligopeptide transporter 1 (PEPT1) and emits blue fluorescence. This compound is often used in scientific research to study the transport mechanisms of PEPT1 and to characterize PEPT1-specific substrates or inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-Lys-AMCA typically involves the coupling of D-Alanine and Lysine with 7-amino-4-methylcoumarin-3-acetic acid. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions
D-Ala-Lys-AMCA undergoes various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as N-acylated and N-alkylated derivatives .
科学的研究の応用
D-Ala-Lys-AMCA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study peptide transport mechanisms.
Biology: Utilized in cellular uptake studies to investigate the transport of peptides in different cell lines, including liver cancer cells and Caco-2 cells
作用機序
D-Ala-Lys-AMCA exerts its effects by being a substrate for proton-coupled oligopeptide transporter 1 (PEPT1). The compound is transported into cells via PEPT1, which utilizes the proton gradient across the cell membrane to facilitate the uptake of dipeptides and tripeptides. The blue fluorescence emitted by this compound allows researchers to track its uptake and distribution within cells .
類似化合物との比較
Similar Compounds
D-Ala-Lys-AMCA hydrochloride: A similar compound with a hydrochloride salt form, used for similar applications.
This compound TFA: Another variant with trifluoroacetic acid, used in fluorescence studies.
Uniqueness
This compound is unique due to its specific interaction with PEPT1 and its ability to emit blue fluorescence, making it an excellent tool for studying peptide transport mechanisms and developing diagnostic assays .
特性
分子式 |
C21H28N4O6 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC名 |
(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C21H28N4O6/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16+/m1/s1 |
InChIキー |
JBMWHNASOBPJQQ-WBMJQRKESA-N |
異性体SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
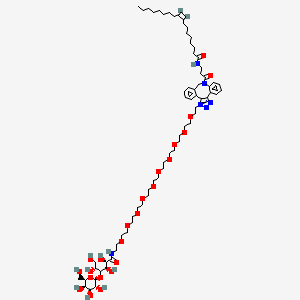

![[(1R,9S)-4-(hydroxymethyl)-9-methyl-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-13-yl]methyl acetate](/img/structure/B12433128.png)
![[5-[5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate](/img/structure/B12433133.png)
![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
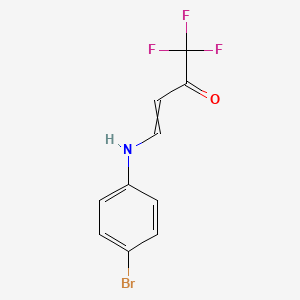
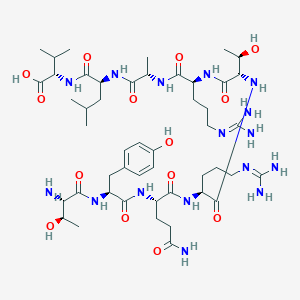

![N-[2-(ethylamino)propyl]benzamide](/img/structure/B12433151.png)
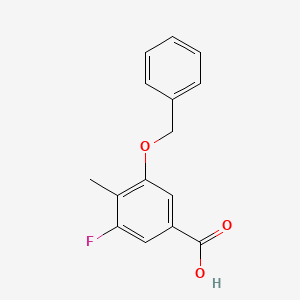
![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
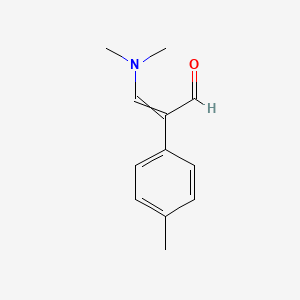
![[(5-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12433174.png)
